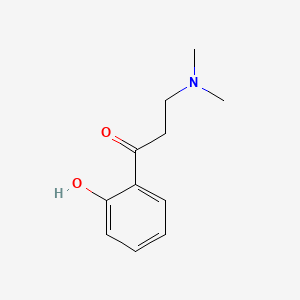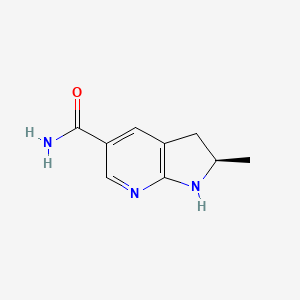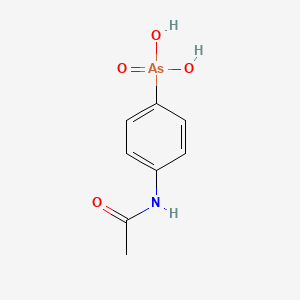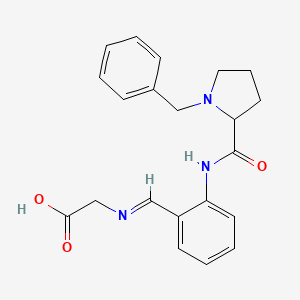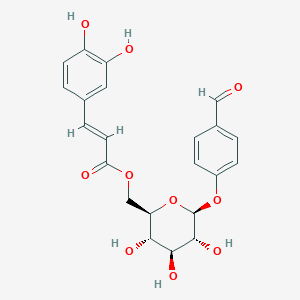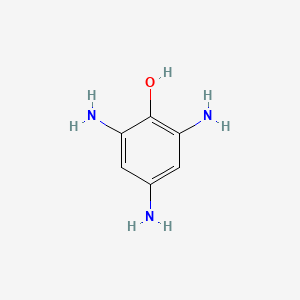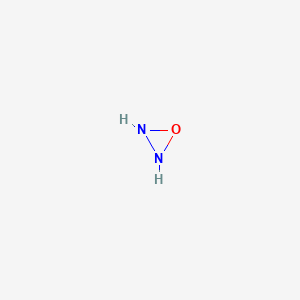
Oxadiaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxadiaziridine is a three-membered heterocyclic compound containing one oxygen atom and two nitrogen atoms. This compound is known for its high energy density and unique chemical properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Oxadiaziridine can be synthesized through several methods. One common approach involves the photolysis of alkyl azoxy compounds in pentane, which yields this compound as a product . Another method includes the oxidation of imines with peracids or the amination of carbonyls . These methods are typically carried out under controlled laboratory conditions to ensure the purity and stability of the compound.
Chemical Reactions Analysis
Oxadiaziridine undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. It is known to participate in oxygen and nitrogen transfer reactions, such as the α-hydroxylation of enolates, epoxidation of alkenes, and selective oxidation of sulfides and selenides . Common reagents used in these reactions include peracids, hydrogen peroxide, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used but often include hydroxylated or epoxidized derivatives.
Scientific Research Applications
Oxadiaziridine has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various oxidation reactions and as an intermediate in the synthesis of other compounds . In biology and medicine, this compound derivatives have been studied for their potential as high-energy materials and their unique reactivity . Industrially, this compound is used in the production of hydrazine and other specialized chemicals .
Mechanism of Action
The mechanism of action of oxadiaziridine involves the transfer of oxygen and nitrogen atoms to various substrates. This reactivity is due to the presence of the highly strained three-membered ring and the relatively weak N-O bond . The compound’s unique electronic structure allows it to act as an electrophilic reagent, facilitating a variety of chemical transformations.
Comparison with Similar Compounds
Oxadiaziridine is similar to other three-membered heterocyclic compounds, such as oxaziridine and diaziridine. it is unique in its ability to transfer both oxygen and nitrogen atoms electrophilically . This property distinguishes it from other compounds and makes it particularly useful in specific chemical reactions. Similar compounds include oxaziridine, which contains one oxygen and one nitrogen atom, and diaziridine, which contains two nitrogen atoms .
Properties
CAS No. |
157-30-2 |
|---|---|
Molecular Formula |
H2N2O |
Molecular Weight |
46.029 g/mol |
IUPAC Name |
oxadiaziridine |
InChI |
InChI=1S/H2N2O/c1-2-3-1/h1-2H |
InChI Key |
DCUXNKYNRWNPSA-UHFFFAOYSA-N |
Canonical SMILES |
N1NO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


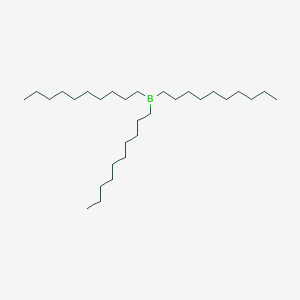
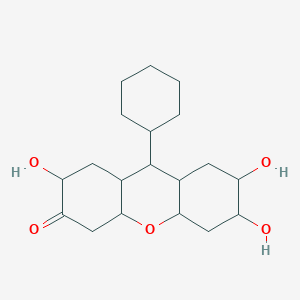
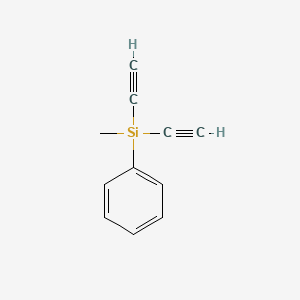


![1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14753761.png)
